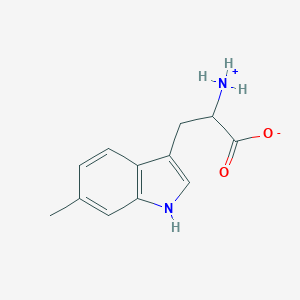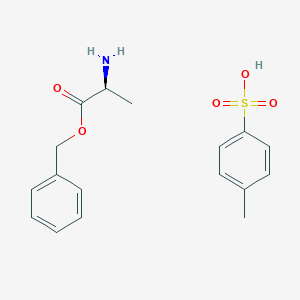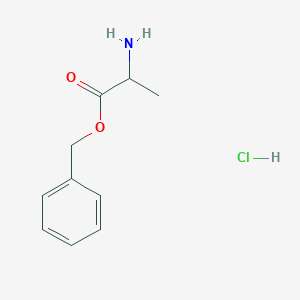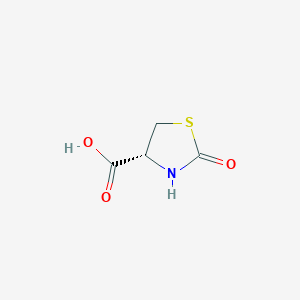
6-甲基-DL-色氨酸
描述
6-Methyl-DL-tryptophan: is a synthetic analog of the naturally occurring amino acid tryptophan. It is characterized by the presence of a methyl group at the sixth position of the indole ring. This compound has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol . It is commonly used in biochemical research due to its structural similarity to tryptophan, allowing it to interact with various biological systems in a manner similar to its natural counterpart.
科学研究应用
6-Methyl-DL-tryptophan is widely used in scientific research due to its ability to mimic the behavior of natural tryptophan. Its applications include:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Employed in studies of protein synthesis and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用机制
Target of Action
6-Methyl-DL-tryptophan is an analog of the essential amino acid tryptophan . As such, it is likely to interact with the same targets as tryptophan, which plays a crucial role in protein biosynthesis and serves as a precursor for the synthesis of multiple important bioactive compounds .
Mode of Action
Tryptophan enables unique biochemical interactions, particularly the cloud of electrons connected by chemical bonds called π bonds in the indole can bind to positively charged entities (cations) .
Biochemical Pathways
Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . As an analog of tryptophan, 6-Methyl-DL-tryptophan may affect these pathways and their downstream effects.
Pharmacokinetics
It is known that tryptophan levels in the human body depend on food intake and the activity of several tryptophan metabolic pathways . As an analog of tryptophan, 6-Methyl-DL-tryptophan may have similar absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Given its similarity to tryptophan, it may influence various pathophysiological processes, including neuronal function, metabolism, inflammatory responses, oxidative stress, immune responses, and intestinal homeostasis .
Action Environment
The action, efficacy, and stability of 6-Methyl-DL-tryptophan may be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C . Additionally, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
生化分析
Cellular Effects
The cellular effects of 6-Methyl-DL-tryptophan are not well-documented. Given its structural similarity to tryptophan, it may influence cell function in a manner similar to tryptophan. Tryptophan and its metabolites can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Molecular Mechanism
The molecular mechanism of action of 6-Methyl-DL-tryptophan is not well-understood. As an analog of tryptophan, it may exert its effects at the molecular level through similar mechanisms as tryptophan. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
6-Methyl-DL-tryptophan, as a tryptophan analog, may be involved in similar metabolic pathways as tryptophan. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-DL-tryptophan typically involves the alkylation of tryptophan derivatives. One common method is the methylation of the indole ring of tryptophan using methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: Industrial production of 6-Methyl-DL-tryptophan may involve large-scale synthesis using similar alkylation techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: 6-Methyl-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
相似化合物的比较
- 1-Methyl-DL-tryptophan
- 5-Methyl-DL-tryptophan
- α-Methyl-DL-tryptophan
- N-Acetyl-DL-tryptophan
Comparison: 6-Methyl-DL-tryptophan is unique due to the specific position of the methyl group on the indole ring, which can influence its reactivity and interaction with biological systems. Compared to 1-Methyl-DL-tryptophan, which has the methyl group at the nitrogen atom of the indole ring, 6-Methyl-DL-tryptophan exhibits different chemical and biological properties . Similarly, the presence of the methyl group at different positions in 5-Methyl-DL-tryptophan and α-Methyl-DL-tryptophan results in distinct reactivity and applications .
属性
IUPAC Name |
2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMRVYIFGPMUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314256 | |
| Record name | 6-Methyl-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2280-85-5 | |
| Record name | 6-Methyl-DL-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-DL-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-DL-tryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-DL-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-methyl-DL-tryptophan affect the biosynthesis of tryptophan in Neurospora crassa?
A: Research indicates that 6-methyl-DL-tryptophan acts as a less effective repressor compared to L-tryptophan in the biosynthesis of tryptophan in Neurospora crassa. [, ] This suggests that while it can influence the pathway, its impact on the formation of enzymes involved in tryptophan synthesis is not as pronounced as the natural substrate.
Q2: Does 6-methyl-DL-tryptophan exhibit any inhibitory effects on the enzymes involved in tryptophan biosynthesis?
A: Studies show that 6-methyl-DL-tryptophan demonstrates a weaker inhibitory effect compared to L-tryptophan on preformed anthranilate-synthesizing activity in Neurospora crassa. [] Additionally, it shows a similar weaker inhibitory effect on intermediate enzymes responsible for converting anthranilic acid to indole and indole-3-glycerol. [] This suggests that while it can interact with these enzymes, its ability to hinder their activity is less potent than L-tryptophan.
Q3: Can 6-methyl-DL-tryptophan be separated into its individual enantiomers, and do they exhibit different properties?
A: Yes, 6-methyl-DL-tryptophan can be separated into its enantiomers using reversed-phase liquid chromatography with a heptakis(3-O-methyl)-β-cyclodextrin chiral stationary phase. [] The separation is influenced by the substituent at the 6-position, which significantly impacts both retention time and enantioselectivity. While the study does not explicitly detail specific properties of each enantiomer, the ability to separate them suggests potential for distinct biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















